Home > Products > Screening Compounds P85947 > Abemaciclib mesylate
Abemaciclib mesylate - 1231930-82-7

Abemaciclib mesylate

Catalog Number: EVT-253315
CAS Number: 1231930-82-7
Molecular Formula: C28H36F2N8O3S
Molecular Weight: 602.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Abemaciclib Mesylate is the mesylate salt of abemaciclib, an orally available cyclin-dependent kinase (CDK) inhibitor that targets the cyclin D1-CDK4 and cyclin D3-CDK6 cell cycle pathway, with potential antineoplastic activity. Abemaciclib specifically inhibits CDK4 and 6, thereby inhibiting retinoblastoma (Rb) protein phosphorylation in early G1. Inhibition of Rb phosphorylation prevents CDK-mediated G1-S phase transition, thereby arresting the cell cycle in the G1 phase, suppressing DNA synthesis and inhibiting cancer cell growth. Overexpression of the serine/threonine kinases CDK4/6, as seen in certain types of cancer, causes cell cycle deregulation.
Synthesis Analysis

The synthesis of abemaciclib mesylate involves several key steps that have been optimized to enhance yield and purity while minimizing costs. A notable method includes:

  1. Condensation Reaction: The process begins with a condensation reaction between N-(4-bromo-2,6-difluorophenyl) acetamide and isopropylamine in a sealed reactor, facilitated by a strong alkali.
  2. Cyclization: The resulting product undergoes cyclization under acidic conditions to form an intermediate compound.
  3. Coupling Reaction: This intermediate is then coupled with 2,4-dichloro-5-fluoropyrimidine using an iron or nickel catalyst.
  4. Nucleophilic Substitution: Following this, nucleophilic substitution occurs between the key intermediates to form the final compound.
  5. Salification: Finally, the product is treated with methanesulfonic acid to yield abemaciclib mesylate .
Molecular Structure Analysis

Abemaciclib mesylate has a complex molecular structure characterized by its chemical formula C28H36F2N8O3SC_{28}H_{36}F_{2}N_{8}O_{3}S and a molecular weight of approximately 602.71 g/mol . The structural representation includes:

  • IUPAC Name: N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzodiazol-6-yl]pyrimidin-2-amine; methanesulfonic acid
  • InChI Key: NCJPFQPEVDHJAZ-UHFFFAOYSA-N
  • SMILES Representation: CS(O)(=O)=O.CCN1CCN(CC2=CC=C(NC3=NC=C(F)C(=N3)C3=CC(F)=C4N=C(C)N(C(C)C)C4=C3)N=C2)CC1

The compound features multiple functional groups including piperazine and pyridine moieties, contributing to its biological activity .

Chemical Reactions Analysis

Abemaciclib mesylate participates in various chemical reactions primarily focused on its interactions as an inhibitor of cyclin-dependent kinases. The following reactions are significant:

  1. Inhibition of Kinase Activity: The primary reaction involves binding to CDK4 and CDK6, effectively blocking their activity, which is crucial for cell cycle progression.
  2. Metabolism: In vivo, abemaciclib is metabolized predominantly by cytochrome P450 enzymes, particularly CYP3A4, leading to several metabolites including N-desethylabemaciclib .
  3. Drug Interactions: Its metabolic pathway can be influenced by other drugs that modulate CYP3A4 activity, impacting its efficacy and safety profile .

These reactions are critical for understanding how abemaciclib mesylate functions within biological systems and how it can be effectively utilized in cancer therapy.

Mechanism of Action

The mechanism of action of abemaciclib mesylate centers on its ability to inhibit cyclin-dependent kinases 4 and 6. By doing so, it disrupts the phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the G1 phase. This inhibition prevents cancer cells from progressing through the cell cycle and ultimately induces apoptosis (programmed cell death).

Data from clinical studies indicate that continuous exposure to abemaciclib significantly reduces tumor growth in hormone receptor-positive breast cancer cells by maintaining cell cycle arrest and decreasing proliferation rates . This mechanism underscores its therapeutic potential in managing advanced breast cancer.

Physical and Chemical Properties Analysis

Abemaciclib mesylate exhibits several notable physical and chemical properties:

  • Water Solubility: Approximately 0.0159 mg/mL
  • LogP (Partition Coefficient): Ranges from 4.25 to 4.42
  • pKa Values: Strongest acidic pKa is around 10.27; strongest basic pKa is approximately 7.94
  • Polar Surface Area: 75 Ų
  • Bioavailability: High bioavailability observed in clinical settings .

These properties are essential for understanding the pharmacokinetics and bioavailability of abemaciclib mesylate in clinical applications.

Applications

Abemaciclib mesylate is primarily used in oncology for treating advanced or metastatic breast cancer that is hormone receptor-positive and human epidermal growth factor receptor 2-negative. Its applications include:

  • Monotherapy: Used alone for patients who have previously undergone endocrine therapy.
  • Combination Therapy: Often administered with fulvestrant to enhance therapeutic effects.

Additionally, ongoing research explores its potential applications in other malignancies such as melanoma and glioblastoma, indicating a broader scope for its use in cancer treatment protocols .

Mechanistic Insights into CDK4/6 Inhibition

Structural Basis of CDK4/6 Selectivity and Binding Kinetics

Abemaciclib mesylate (LY2835219 mesylate) is a pyrimidine-benzimidazole-derived ATP-competitive kinase inhibitor distinguished by its unique molecular interactions within the CDK4/6 ATP-binding pocket. The compound’s benzimidazole core and strategically positioned fluorine atoms form critical hydrogen bonds with the kinase’s hinge region residues (e.g., Val96 and Asp98 in CDK4), enhancing binding stability [4] [10]. A key differentiator is the water-bridging interaction between abemaciclib’s fluorine atom and the conserved histidine residue (His100) in CDK4/6, a feature absent in palbociclib and ribociclib [10]. This interaction contributes to abemaciclib’s 5-fold higher potency for CDK4 compared to other inhibitors [10].

Abemaciclib exhibits prolonged target residence time due to slow off-rate kinetics, enabling sustained suppression of kinase activity even after transient drug removal [3]. Its binding mode allows deeper penetration into the hydrophobic back pocket of CDK4, accommodating larger substituents like trifluoromethyl groups without steric clashes [4].

Table 1: Structural Features Influencing CDK4/6 Inhibitor Selectivity

FeatureAbemaciclibPalbociclibRibociclib
Core ScaffoldPyrimidine-benzimidazolePyrido[2,3-d]pyrimidin-7-onePyrido[2,3-d]pyrimidin-7-one
Key H-Bond InteractionsVal96, Asp98, His100 (water-bridged)Glu98, Val101Lys43, Glu98
Hydrophobic InteractionsDeep back pocket occupationModerate back pocket contactShallow pocket binding
Target Residence TimeSlow off-rate kineticsModerate off-rateFast off-rate

ATP-Competitive Inhibition: Biochemical Kinetics and IC50 Profiling

Abemaciclib functions as a reversible ATP-competitive inhibitor, binding the active site of CDK4 and CDK6 with distinct biochemical kinetics. In cell-free assays, it demonstrates IC50 values of 2 nM for CDK4/cyclin D1 and 10 nM for CDK6/cyclin D3 complexes [9] [2]. Competitive inhibition kinetics reveal a Ki (ATP) of 0.6 nM ± 0.3 nM for CDK4/cyclin D1, indicating high-affinity binding that effectively competes with physiological ATP concentrations [3] [9].

The inhibitor’s potency translates to cellular contexts, where it reduces retinoblastoma (Rb) phosphorylation (EC50 = 0.178 μM in MCF7 cells) and inhibits DNA synthesis (BrdU incorporation EC50 = 0.178 μM) [3] [9]. Notably, abemaciclib’s inhibition of CDK4/6 is concentration-dependent and durable, with suppressed pRb and TopoIIα expression persisting >24 hours post-drug removal in T-47D breast cancer cells [3].

Table 2: Biochemical Kinetics of Abemaciclib Mesylate

ParameterCDK4/Cyclin D1CDK6/Cyclin D3Cellular Activity (MCF7)
IC50 (nM)210N/A
Ki (ATP) (nM)0.6 ± 0.38.2 ± 1.1N/A
pRb EC50 (μM)N/AN/A0.042
BrdU EC50 (μM)N/AN/A0.178

Differential Inhibition of CDK4/Cyclin D1 vs. CDK6/Cyclin D3 Complexes

Abemaciclib exhibits preferential inhibition of CDK4 over CDK6, with 14-fold greater potency against CDK4/cyclin D1 (IC50 = 2 nM) compared to CDK6/cyclin D3 (IC50 = 10 nM) in biochemical assays [9] [10]. This selectivity arises from structural differences in the ATP-binding pockets: CDK4’s smaller hydrophobic back pocket better accommodates abemaciclib’s trifluoromethyl group, while CDK6’s larger pocket reduces binding affinity [4] [10].

Functional consequences of this differential inhibition include:

  • Cell Cycle Arrest: Abemaciclib induces G1 arrest at lower concentrations in CDK4-dependent cell lines (e.g., COLO205, IC50 = 0.46 μM) than in CDK6-driven models [9].
  • Kinase Profiling: At pharmacologically relevant concentrations (≤100 nM), abemaciclib maintains >100-fold selectivity for CDK4/6 over CDK1, CDK2, and CDK7. However, it moderately inhibits CDK9 (IC50 = 57 nM), potentially contributing to transcriptional modulation [4] [9] [10].
  • Rb-Proficiency Dependency: Activity is restricted to Rb-proficient cells, with Rb-negative lines (e.g., MDA-MB-468) showing resistance (IC50 >4 μM) [3].

Table 3: Comparative Kinase Inhibition Profile

Kinase ComplexAbemaciclib IC50 (nM)Selectivity vs. CDK4
CDK4/Cyclin D121x (Reference)
CDK6/Cyclin D3105x Less Potent
CDK9/Cyclin T15728x Less Potent
CDK1/Cyclin B1,627813x Less Potent
CDK2/Cyclin E2504252x Less Potent

Downstream Effects on Retinoblastoma (Rb) Phosphorylation and E2F Pathway Suppression

Abemaciclib’s primary mechanism involves blocking phosphorylation of retinoblastoma (Rb) protein at serine residues 780, 795, 807, and 811, preventing its dissociation from E2F transcription factors [2] [3] [9]. In ER+ breast cancer cells (MCF7, T-47D), abemaciclib (0.1–1 μM) reduces pRb levels within 16 hours, inducing G1 arrest that persists for >24 hours post-washout due to irreversible cell cycle exit [3].

Key downstream consequences include:

  • E2F Target Gene Suppression: Abemaciclib downregulates E2F-dependent genes (e.g., CCNE1, CCNA2, TK1), depleting proteins essential for G1/S transition [3] [9].
  • Senescence Induction: Prolonged exposure (≥72 hours) triggers senescence markers (β-galactosidase, SAHF) and FOXM1 reduction in ER+ models [3].
  • Metabolic Reprogramming: Altered glucose/glutamine metabolism occurs via Rb-mediated suppression of mTORC2-Akt signaling, increasing chemosensitivity in Rb-proficient cells [8] [3].
  • Feedback Loop Modulation: Rb dephosphorylation releases mTORC2 inhibition, elevating Akt-S473 phosphorylation—a resistance mechanism reversible by Akt inhibitors [8].

Table 4: Temporal Effects on Rb Phosphorylation and Cell Fate

Exposure DurationMolecular ConsequencesFunctional Outcomes
<16 hoursRapid pRb (S807/811) dephosphorylationG1 cell cycle arrest
24–48 hoursDurable pRb suppression, E2F target downregulationIrreversible G1 exit
>72 hoursFOXM1 loss, β-galactosidase accumulationSenescence phenotype
ContinuousAltered mitochondrial metabolism, apoptosisSynergy with chemotherapy agents

These mechanistic properties establish abemaciclib as a uniquely durable CDK4/6 inhibitor with multi-faceted impacts on cell cycle progression, transcriptional regulation, and metabolic adaptation. Its distinct binding kinetics and downstream effects provide a biochemical rationale for clinical efficacy in Rb-proficient malignancies [3] [8] [9].

Properties

CAS Number

1231930-82-7

Product Name

Abemaciclib mesylate

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine;methanesulfonic acid

Molecular Formula

C28H36F2N8O3S

Molecular Weight

602.7 g/mol

InChI

InChI=1S/C27H32F2N8.CH4O3S/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26;1-5(2,3)4/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34);1H3,(H,2,3,4)

InChI Key

NCJPFQPEVDHJAZ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F.CS(=O)(=O)O

Synonyms

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine;methanesulfonic acid

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.